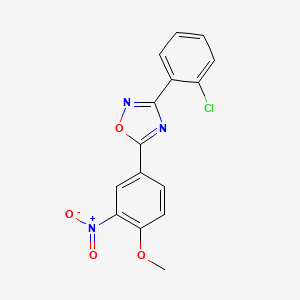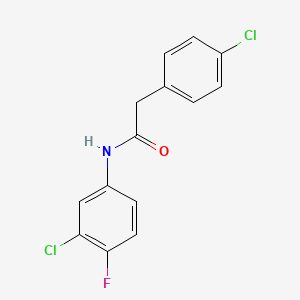
2-phenoxy-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-3-pyridinylbenzamide, also known as PPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.34 g/mol. In
作用机制
2-phenoxy-N-3-pyridinylbenzamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. One of the main targets of 2-phenoxy-N-3-pyridinylbenzamide is tubulin, a protein involved in cell division and proliferation. 2-phenoxy-N-3-pyridinylbenzamide binds to the colchicine binding site on tubulin, which inhibits the formation of microtubules and disrupts the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-phenoxy-N-3-pyridinylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-phenoxy-N-3-pyridinylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the brain, 2-phenoxy-N-3-pyridinylbenzamide has been shown to reduce oxidative stress and inflammation, which may have a neuroprotective effect.
实验室实验的优点和局限性
2-phenoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to selectively target specific proteins and enzymes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-phenoxy-N-3-pyridinylbenzamide, including its potential use as a therapeutic agent for cancer, immunological, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies. Additionally, research on the potential side effects and toxicity of 2-phenoxy-N-3-pyridinylbenzamide is needed to ensure its safety for use in humans.
合成方法
2-phenoxy-N-3-pyridinylbenzamide can be synthesized through a multistep process that involves the reaction of 3-pyridinecarboxylic acid with 2-aminophenol to form 2-(3-pyridinyl)benzoxazole. This intermediate is then reacted with phosgene to form 2-(3-pyridinyl)benzoxazole-2-carbonyl chloride, which is subsequently reacted with phenol to form 2-phenoxy-N-3-pyridinylbenzamide.
科学研究应用
2-phenoxy-N-3-pyridinylbenzamide has been shown to have potential applications in various fields of scientific research, including cancer research, immunology, and neuroscience. In cancer research, 2-phenoxy-N-3-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In immunology, 2-phenoxy-N-3-pyridinylbenzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 2-phenoxy-N-3-pyridinylbenzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-phenoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(20-14-7-6-12-19-13-14)16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHBDZRYBKOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)